Product packaging for Benz(a)anthracene, 3-methoxy-(Cat. No.:CAS No. 69847-25-2)

Benz(a)anthracene, 3-methoxy-

Cat. No.: B041570
CAS No.: 69847-25-2
M. Wt: 258.3 g/mol
InChI Key: FDVWSUSGAVPIMR-UHFFFAOYSA-N
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Description

Context within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. cdc.govepa.gov As a consequence, they are ubiquitous environmental contaminants found in the air, water, and soil. nih.govcdc.gov The parent compound, benz(a)anthracene (B33201), is a well-studied PAH and is considered a procarcinogen, meaning it can be transformed into a carcinogenic metabolite in the body. chemicalbook.com

The study of PAHs is a critical area of environmental science and toxicology. ontosight.ai Research often focuses on their sources, environmental fate, and the mechanisms by which they exert biological effects. chemicalbook.com The International Agency for Research on Cancer (IARC) has classified several PAHs as known, probable, or possible human carcinogens. nih.gov Benz(a)anthracene itself is listed as possibly carcinogenic to humans (Group 2B). nih.gov The toxicity of PAHs is often linked to their metabolism, which can produce highly reactive intermediates capable of binding to cellular macromolecules like DNA. chemicalbook.comnih.gov

Significance as a Substituted Polycyclic Aromatic Hydrocarbon

The introduction of a substituent group, such as a methoxy (B1213986) group (-OCH3), onto the basic PAH structure can significantly alter its chemical and physical properties, as well as its biological activity. ontosight.aiontosight.ai Benz(a)anthracene, 3-methoxy- is an example of a substituted PAH, and its study offers insights into how such modifications influence the behavior of the parent compound. ontosight.ai

Interactive Data Table: Properties of Benz(a)anthracene, 3-methoxy-

PropertyValue
Chemical Formula C19H14O
CAS Number 69847-25-2
Molecular Weight 258.31 g/mol
Synonyms 3-Methoxybenz[a]anthracene
Data sourced from guidechem.comlgcstandards.com

Interactive Data Table: Related Benz(a)anthracene Compounds in Research

Compound NameKey Research Finding
Benz(a)anthracene Considered a procarcinogen, metabolized to reactive diol epoxides. chemicalbook.com
Benz(a)anthracene-7,12-dione, 3-methoxy- An important intermediate in the synthesis of other benz[a]anthracene derivatives. nih.gov
7,12-dimethylbenz(a)anthracene (DMBA) A potent carcinogen used as a model compound in cancer research. nih.gov
Benz(a)anthracene-12-ol, 3-methoxy-, acetate A synthetic PAH derivative studied for its potential biological and environmental significance. ontosight.ai
Data sourced from ontosight.aichemicalbook.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B041570 Benz(a)anthracene, 3-methoxy- CAS No. 69847-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69847-25-2

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

3-methoxybenzo[a]anthracene

InChI

InChI=1S/C19H14O/c1-20-17-8-9-18-16(11-17)7-6-15-10-13-4-2-3-5-14(13)12-19(15)18/h2-12H,1H3

InChI Key

FDVWSUSGAVPIMR-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2

Other CAS No.

69847-25-2

Synonyms

3-Methoxybenz[a]anthracene; 

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Benz a Anthracene, 3 Methoxy and Its Derivatives

Dehydrogenative Synthesis Approaches

Dehydrogenative methods represent a class of reactions where carbon-hydrogen bonds are activated to form new carbon-carbon bonds, often leading to the aromatization of cyclic structures. These approaches are fundamental in the construction of complex aromatic systems.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comjk-sci.com The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate a chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent is a moderately strong electrophile that reacts with activated aromatic rings. chemistrysteps.comijpcbs.com

The general mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic (chloromethylene)dimethyliminium salt. nrochemistry.com

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate yields an aryl aldehyde or ketone. wikipedia.orgchemistrysteps.com

This reaction is particularly effective for arenes containing electron-donating groups, which activate the ring towards electrophilic attack. wikipedia.orgchemistrysteps.com While the Vilsmeier-Haack reaction is a powerful tool for introducing carbonyl functionalities that can serve as handles for further cyclization reactions to build the benz(a)anthracene (B33201) skeleton, its direct application for the one-pot synthesis of the 3-methoxy-benz(a)anthracene core is not extensively documented. Instead, it is typically employed to create functionalized precursors that can be elaborated into the final polycyclic structure through subsequent reaction steps.

Oxidative Photocyclization Pathways to 3-Methoxybenz[a]anthracene-7,12-dione

The key precursor for the photocyclization is synthesized via the Wittig reaction. nih.govacs.org This reaction is a widely used method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (a phosphorane). udel.edu In the synthesis of the precursor for 3-methoxybenz[a]anthracene-7,12-dione, the specific intermediate prepared is 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene. nih.govacs.org This compound is formed by reacting 1-bromo-2-naphthaldehyde (B104117) with the phosphorus ylide generated from 3-methoxybenzyltriphenylphosphonium chloride. The Wittig reaction provides a reliable method for constructing the necessary arylethylene backbone that will undergo cyclization. udel.eduresearchgate.net

The oxidative photocyclization of stilbenes and related arylethylenes, often called the Mallory reaction, is a valuable approach for synthesizing various PAHs. acs.orgnih.gov The regioselectivity of this reaction is a critical aspect, determining which isomeric product is formed. In the case of 2-styrylnaphthalene precursors, oxidative photocyclization generally favors ring closure at the 1-position of the naphthalene (B1677914) ring over the 3-position. acs.org

This inherent selectivity is exploited in the synthesis of 3-methoxybenz[a]anthracene derivatives. The photocyclization of the Wittig product, 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, proceeds regioselectively to yield 7-bromo-3-methoxybenz[a]anthracene. nih.gov Further irradiation under similar oxidative conditions leads to the formation of the target molecule, 3-methoxybenz[a]anthracene-7,12-dione, in a 44% yield. nih.govacs.org

Table 1: Synthesis of 3-Methoxybenz[a]anthracene-7,12-dione via Photocyclization

StepReactantsKey Intermediate/ProductReaction Type
11-Bromo-2-naphthaldehyde, 3-Methoxybenzyltriphenylphosphonium chloride1-(1-Bromo-2-naphthyl)-2-(3-methoxyphenyl)ethyleneWittig Reaction
21-(1-Bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene7-Bromo-3-methoxybenz[a]anthraceneOxidative Photocyclization (4h)
37-Bromo-3-methoxybenz[a]anthracene3-Methoxybenz[a]anthracene-7,12-dioneExtended Oxidative Photocyclization (16h)

Controlling the regioselectivity of photocyclization is essential for synthesizing a specific isomer. One strategy involves the use of blocking groups. Research by Watanabe and co-workers demonstrated that substituents like butylthio and diphenylphosphino groups can serve as effective blocking groups in the oxidative photocyclization of 1,3-distyrylbenzene derivatives, directing the reaction to yield specific dibenzoanthracene products. beilstein-journals.orgnih.gov

In the synthesis of 3-methoxybenz[a]anthracene-7,12-dione, the regioselectivity is controlled not by a removable blocking group, but by the inherent electronic and steric properties of the starting material. nih.govacs.org The substitution pattern of the 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene precursor directs the cyclization to form the benz[a]anthracene skeleton, as opposed to other potential isomers like benzo[c]phenanthrene. acs.org The presence of the bromine atom at the 1-position of the naphthalene ring effectively channels the reaction pathway towards the desired product.

Alternative Synthetic Routes for Benz(a)anthracene Derivatives

Beyond photocyclization, numerous other methodologies have been developed for the synthesis of the benz(a)anthracene core and its derivatives. beilstein-journals.orgnih.gov These alternative routes offer flexibility in terms of starting materials and the introduction of various substituents.

Key alternative strategies include:

Metal-Catalyzed Reactions: Palladium-catalyzed tandem C-H activation and bis-cyclization reactions of propargylic carbonates with terminal alkynes provide an efficient and highly regioselective route to construct substituted benz[a]anthracene derivatives. beilstein-journals.orgnih.gov Another approach involves rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes. nih.gov

Lewis Acid-Mediated Cyclizations: Methodologies involving the regioselective annulation of asymmetric 1,2-diarylmethine dipivalates using Lewis acids like ZnBr2 have been reported for the synthesis of anthracene (B1667546) and benz[a]anthracene structures. nih.gov

Bradsher-Type Reactions: This class of reactions, involving the cyclodehydration of diarylmethanes, is a classic and familiar method for obtaining substituted anthracenes and related polycyclic systems. beilstein-journals.orgnih.gov

Multi-step Strategies: A sequence involving Suzuki–Miyaura coupling, isomerization, and ring-closing metathesis reactions has been used to synthesize the benzo[a]anthracene skeleton found in angucycline derivatives. beilstein-journals.org

Table 2: Selected Alternative Synthetic Routes for Benz(a)anthracene Derivatives

Synthetic MethodDescriptionKey Features
Palladium-Catalyzed C-H ActivationTandem C-H activation/bis-cyclization of propargylic carbonates and terminal alkynes. beilstein-journals.orgnih.govHigh efficiency and regioselectivity.
Lewis Acid-Mediated CyclizationIntramolecular cyclization of asymmetric diarylmethine precursors mediated by a Lewis acid (e.g., ZnBr2). nih.govGood yields for substituted anthracenes.
Suzuki–Miyaura/MetathesisA multi-step sequence combining cross-coupling, isomerization, and ring-closing metathesis. beilstein-journals.orgEffective for complex, substituted skeletons.
Bradsher ReactionAcid-catalyzed cyclodehydration of precursor diarylmethanes. beilstein-journals.orgnih.govA classical and well-established method.

Suzuki-Miyaura Reaction-Based Strategies for Benz[a]anthracene Skeleton Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it highly suitable for the construction of complex aromatic systems like the benz[a]anthracene skeleton. wikipedia.org This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. wikipedia.org

A multi-step strategy employing the Suzuki-Miyaura reaction has been developed for the synthesis of the benz[a]anthracene skeleton found in angucycline antibiotics. researchgate.netnih.gov This approach involves several key transformations:

Initial Coupling: The synthesis begins with a Suzuki-Miyaura coupling between a substituted naphthalene boronic acid and a substituted aryl halide (e.g., an iodobenzaldehyde) to form a 2-aryl-naphthalene intermediate. researchgate.net

Chain Elaboration: The aldehyde group on the intermediate is then typically converted into a vinyl group, often through a Wittig reaction. nih.govbeilstein-journals.org

Isomerization: An existing allyl substituent on the naphthalene ring is isomerized to a styrene-like structure. researchgate.netbeilstein-journals.org

Ring-Closing Metathesis (RCM): The final and crucial step is the ring closure of the two vinyl groups using a Grubbs catalyst, which forms the final benzene (B151609) ring and completes the tetracyclic benz[a]anthracene framework. nih.govbeilstein-journals.org

This strategy offers a modular approach, allowing for the synthesis of various substituted benz[a]anthracene derivatives by simply changing the starting materials for the initial Suzuki-Miyaura coupling. researchgate.netnih.gov

Directed ortho-Metalation (DoM/DreM) Methodologies for Methoxy-Group Introduction

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org The strategy utilizes a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (typically n-butyllithium or s-butyllithium). wikipedia.orguwindsor.ca This coordination directs the strong base to deprotonate the aromatic ring at the closest ortho position, creating a stabilized aryllithium intermediate. wikipedia.org

The methoxy (B1213986) group (-OCH₃) is an effective DMG. wikipedia.org In the synthesis of precursors for 3-methoxybenz[a]anthracene, a methoxy-substituted aromatic ring can be selectively lithiated at the position adjacent to the methoxy group. This aryllithium species can then react with a wide range of electrophiles to introduce various substituents. uwindsor.ca

A combined DoM-Suzuki/Grignard cross-coupling strategy provides an efficient pathway to benz[a]anthracene derivatives. tandfonline.com This process involves:

Directed Metalation: An aromatic compound bearing a DMG (like a methoxy group) is treated with an organolithium reagent to generate a specific aryllithium intermediate.

Transmetalation/Coupling: This intermediate can then be used in a subsequent palladium-catalyzed cross-coupling reaction with an appropriate coupling partner (e.g., a bromo-naphthalene derivative) to build the core structure of the target molecule. tandfonline.com

This methodology offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution, where a mixture of ortho and para products is common. wikipedia.org

Preparation of Hydroxylated and Oxidized Metabolite Standards

To study the metabolism and biological activity of 3-methoxybenz[a]anthracene, it is essential to have access to authentic standards of its potential metabolites, which are typically hydroxylated or oxidized products.

Synthesis of Quinone Derivatives

Quinones are common oxidized metabolites of PAHs. A convenient and regioselective synthesis for 3-methoxybenz[a]anthracene-7,12-dione, a key quinone derivative, has been reported. acs.orgnih.gov This method utilizes an oxidative photocyclization approach. nih.gov

The key steps of this synthesis are:

Wittig Reaction: An appropriate 1-bromo-2-naphthyl derivative is reacted with m-anisaldehyde (3-methoxybenzaldehyde) via a Wittig reaction to produce 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene. acs.orgnih.gov

Photocyclization: The resulting stilbene-like intermediate undergoes an initial, short (4-hour) oxidative photocyclization in the presence of iodine to form 7-bromo-3-methoxybenz[a]anthracene. nih.gov

Extended Photocyclization and Oxidation: Extending the photocyclization period to 16 hours under the same conditions leads directly to the formation of 3-methoxybenz[a]anthracene-7,12-dione. acs.orgnih.gov

This dione (B5365651) is a critical intermediate for the synthesis of other important metabolites, such as diol epoxides. nih.gov

Synthesis of Phenol (B47542) Derivatives

Phenolic derivatives are primary metabolites of PAHs, formed through enzymatic hydroxylation. nih.gov The synthesis of these phenol derivatives as standards can be achieved through several routes. One common method is the demethylation of the parent methoxy compound. For instance, 3-methoxybenz[a]anthracene can be converted to 3-hydroxybenz[a]anthracene (B41569) using reagents like boron tribromide (BBr₃).

Alternatively, strategies involving directed metalation can be employed to introduce hydroxyl groups at specific positions. Following the DoM procedure to create an aryllithium or other organometallic intermediate, reaction with an electrophilic oxygen source (such as molecular oxygen followed by reduction, or a boronic ester followed by oxidation) can yield the desired phenol. uwindsor.catandfonline.com The synthesis of specific hydroxylated benz[a]anthracene derivatives is crucial for identifying the products formed during in vitro and in vivo metabolism studies. nih.gov

Environmental Occurrence and Transformation Pathways of Benz a Anthracene, 3 Methoxy

Natural and Anthropogenic Sources in Environmental Contexts

Benz(a)anthracene (B33201), a polycyclic aromatic hydrocarbon (PAH), is not produced commercially in its pure form. However, it is a component of complex mixtures originating from both natural and anthropogenic sources. While specific data on the environmental occurrence of Benz(a)anthracene, 3-methoxy- is limited, its presence is likely linked to the sources and transformation of the parent compound, Benz(a)anthracene.

Natural Sources: Natural emissions of Benz(a)anthracene are primarily from events involving the incomplete combustion of organic materials. These sources include:

Forest and prairie fires

Volcanic eruptions

Natural petroleum seeps

Anthropogenic Sources: Human activities are the predominant contributors of Benz(a)anthracene to the environment. The primary anthropogenic sources involve the incomplete combustion of fossil fuels and other organic matter. Key sources include:

Industrial Processes: Coal tar production, coke manufacturing, aluminum and steel production, and petroleum refining are significant sources. tpsgc-pwgsc.gc.ca Coal tar itself can contain around 1.5% anthracene (B1667546), a related PAH. wikipedia.org

Combustion for Energy and Transportation: Emissions from vehicle exhaust, residential wood burning, and power generation release Benz(a)anthracene into the atmosphere. tpsgc-pwgsc.gc.caepa.gov

Waste Incineration: The burning of municipal and industrial waste is another source of atmospheric release.

Commercial Products: Benz(a)anthracene is found in products derived from coal tar, such as creosote (B1164894) (used for wood preservation), asphalt, and roofing tar. tpsgc-pwgsc.gc.ca

Tobacco Smoke: Cigarette and tobacco smoke contain Benz(a)anthracene and other PAHs. epa.gov

The 3-methoxy derivative may be introduced into the environment through similar pathways if it is present in these complex mixtures, or it could be formed in the environment through the microbial transformation of the parent Benz(a)anthracene.

Table 1: Major Anthropogenic Sources of Benz(a)anthracene

Source Category Specific Examples
Industrial Emissions Coal tar and coke production, Aluminum smelting, Steel manufacturing, Petroleum refining
Combustion Sources Vehicle exhaust, Residential wood and coal burning, Power plants, Waste incinerators
Commercial Products Creosote-treated wood, Asphalt and roofing materials, Coal tar-based sealants
Other Sources Tobacco smoke, Charcoal-broiled food

Environmental Degradation Mechanisms

Once released into the environment, Benz(a)anthracene, 3-methoxy- is subject to various degradation processes that determine its fate and persistence. These mechanisms include microbial biodegradation and photochemical transformation.

The microbial degradation of PAHs is a critical process for their removal from contaminated environments. While specific studies on Benz(a)anthracene, 3-methoxy- are scarce, the biodegradation of the parent compound, Benz(a)anthracene, has been extensively studied and provides a model for understanding the potential fate of its derivatives.

The initial step in the aerobic bacterial degradation of PAHs typically involves the enzymatic incorporation of oxygen into the aromatic ring structure. This is primarily carried out by oxygenase enzymes, leading to the formation of hydroxylated intermediates.

Hydroxylation: Bacteria utilize dioxygenase enzymes to introduce two hydroxyl groups across a double bond, forming a cis-dihydrodiol. This is a key step in destabilizing the aromatic ring and making it susceptible to further degradation. Fungi, on the other hand, often employ cytochrome P450 monooxygenases to form arene oxides, which are then hydrolyzed to trans-dihydrodiols.

Methylation: While hydroxylation is a primary degradation step, microorganisms can also perform methylation of hydroxylated PAHs. For instance, during the metabolism of anthracene, the formation of 1-methoxy-2-hydroxyanthracene (B1259586) has been observed. acs.org This suggests that a potential pathway for the formation of Benz(a)anthracene, 3-methoxy- in the environment could be the microbial methylation of 3-hydroxybenz(a)anthracene, a metabolite of Benz(a)anthracene degradation.

Dioxygenases and monooxygenases are crucial enzyme systems in the microbial catabolism of PAHs like Benz(a)anthracene.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. In the context of Benz(a)anthracene degradation, dioxygenases initiate the attack on the aromatic ring, leading to the formation of cis-dihydrodiols. This is the first step in the pathway that ultimately leads to ring cleavage and mineralization. frontiersin.orgasm.orgnih.gov

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, with the other being reduced to water. While less common in the initial bacterial attack on PAHs, monooxygenases (like cytochrome P450s) are important in fungal metabolism of these compounds and can also be involved in subsequent steps of bacterial degradation pathways. frontiersin.org

Many microorganisms are unable to utilize high-molecular-weight PAHs like Benz(a)anthracene as a sole source of carbon and energy. Instead, they degrade these compounds through co-metabolism. This process involves the degradation of a compound by a microorganism that derives no nutritional benefit from it. The microbe grows on a primary substrate, and the enzymes produced for the metabolism of the primary substrate fortuitously transform the co-metabolic substrate.

For instance, some bacteria have been shown to degrade fluoranthene (B47539) in the presence of anthracene, where anthracene serves as the growth substrate. oup.com Similarly, the degradation of Benz(a)anthracene is often enhanced in the presence of more readily biodegradable substrates. This is a critical consideration for the bioremediation of sites contaminated with complex mixtures of PAHs. asm.orgnih.govfigshare.com

Table 2: Key Enzymes in the Microbial Degradation of Benz(a)anthracene

Enzyme Class Function Role in Degradation
Dioxygenases Incorporation of both atoms of O₂ Initial attack on the aromatic ring to form cis-dihydrodiols
Monooxygenases Incorporation of one atom of O₂ Common in fungal metabolism (forming arene oxides) and can be involved in bacterial pathways
Dehydrogenases Removal of hydrogen atoms Re-aromatization of dihydrodiols to form diols
Ring-cleavage Dioxygenases Cleavage of the aromatic ring Opening of the dihydroxylated ring structure for further metabolism

In addition to microbial degradation, photochemical transformation is a significant pathway for the breakdown of PAHs in the environment. This process involves the absorption of solar radiation, which can lead to the chemical alteration of the compound.

The photodegradation of Benz(a)anthracene can be influenced by the surrounding chemical matrix. Studies have shown that the presence of methoxyphenols, which are abundant in wood smoke aerosol, can significantly enhance the photodegradation rate of Benz(a)anthracene. The proposed mechanism involves the hydrogen abstraction of the phenolic hydrogen from the methoxyphenol by the photo-excited Benz(a)anthracene. This photochemical reaction is considered an important degradation pathway for PAHs associated with wood combustion aerosol. figshare.com

Given that Benz(a)anthracene, 3-methoxy- already contains a methoxy (B1213986) group, its photochemical behavior may be complex. The methoxy group could potentially influence the light absorption properties and the subsequent photochemical reaction pathways of the molecule. The rate of photodegradation can also be affected by the polarity of the medium, with faster rates generally observed in more polar environments. researchgate.net The process is initiated by the absorption of light at wavelengths greater than 290 nm, the portion of the solar spectrum that reaches the Earth's surface. taylorfrancis.com

Atmospheric and Aquatic Fate of Benz(a)anthracene, 3-methoxy-

Information regarding the atmospheric and aquatic fate of the specific compound Benz(a)anthracene, 3-methoxy- is not available in the reviewed literature. For the parent compound, Benz(a)anthracene, it is known to be a polycyclic aromatic hydrocarbon (PAH) tpsgc-pwgsc.gc.ca. PAHs are generally found in the environment as complex mixtures, often as by-products of incomplete combustion from sources like vehicle engines, coal coking, and wood burning tpsgc-pwgsc.gc.ca. In the atmosphere, PAHs can be transported as particulates epa.gov.

In aquatic environments, Benz(a)anthracene has very low solubility in water tpsgc-pwgsc.gc.ca. When it enters a waterway, it tends to adsorb strongly to organic matter and sediment tpsgc-pwgsc.gc.ca. The dissolved portion can undergo slow volatilization tpsgc-pwgsc.gc.ca. The half-life of Benz(a)anthracene in water can vary significantly, with one study indicating a half-life of 4 to 5 days in a controlled ecosystem, while another suggested a much longer half-life of 290 days in a different aquatic environment nih.gov. The U.S. Environmental Protection Agency (EPA) has established aquatic life criteria for Benz(a)anthracene, recommending that the four-day average concentration should not exceed 0.025 µg/L more than once every three years, and the one-hour average concentration should not exceed 0.23 µg/L more than once every three years to protect aquatic organisms epa.gov.

Soil Interaction and Sequestration Dynamics of Benz(a)anthracene, 3-methoxy-

Specific data on the soil interaction and sequestration dynamics of Benz(a)anthracene, 3-methoxy- could not be located. For the parent compound, Benz(a)anthracene, its interaction with soil is characterized by very strong adsorption to organic matter tpsgc-pwgsc.gc.ca. This strong binding means that when present in soil, it volatilizes and solubilizes very slowly tpsgc-pwgsc.gc.ca. The persistence of Benz(a)anthracene in soil can be lengthy, and once the primary source of contamination is removed, the adsorbed compound will take a very long time to dissipate tpsgc-pwgsc.gc.ca.

Microbial populations in the soil can play a role in the biodegradation of Benz(a)anthracene. Studies have identified specific bacteria, such as members of the genus Immundisolibacter, as key degraders of this PAH in contaminated soils nih.gov. However, the presence of other PAHs can influence the biodegradation process. For instance, the co-occurrence of fluoranthene or pyrene (B120774) can delay the removal of more resistant PAHs by affecting the microbial community dynamics nih.gov. In protected natural areas in Southern Poland, the concentration of Benz(a)anthracene and other PAHs in the soil was found to sometimes exceed permissible levels, particularly near transportation routes nih.gov.

Metabolism and Biotransformation of Benz a Anthracene, 3 Methoxy

Metabolic Activation Pathways

Polycyclic aromatic hydrocarbons such as benz(a)anthracene (B33201) are generally lipophilic and require metabolic conversion to more water-soluble derivatives to facilitate their excretion. This biotransformation is a double-edged sword; while often a detoxification process, it can also lead to the formation of highly reactive electrophilic intermediates. nih.gov The metabolic activation of PAHs is a multi-step process primarily involving phase I and phase II xenobiotic-metabolizing enzymes. nih.govresearchgate.net The central pathway for the activation of benz(a)anthracene and its derivatives involves initial oxidation by cytochrome P450 monooxygenases to form an epoxide. This is followed by hydration via epoxide hydrolase to a dihydrodiol, and a subsequent second oxidation by cytochrome P450 to yield a highly reactive diol epoxide, which is often the ultimate carcinogenic metabolite. nih.govnih.govresearchgate.net

Cytochrome P450 (CYP) Enzyme Systems in Metabolism

The cytochrome P450 (CYP) superfamily of heme-containing enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including PAHs. nih.govnih.gov These enzymes catalyze monooxygenation reactions, inserting one atom of molecular oxygen into the substrate, thereby increasing its hydrophilicity and providing a site for further conjugation reactions. In the context of PAH metabolism, CYP enzymes are responsible for the initial epoxidation of the aromatic ring system, a critical step that initiates both detoxification and bioactivation pathways. nih.gov Several CYP isoforms are capable of metabolizing PAHs, but specific enzymes within the CYP1 family are recognized as the most significant contributors to their activation. nih.govresearchgate.net

Within the cytochrome P450 superfamily, CYP1A1 and CYP1B1 are the principal enzymes responsible for the metabolic activation of many PAHs. nih.gov While CYP1A1 was historically considered the primary enzyme for activating these procarcinogens, recent studies have established that CYP1B1 also plays a crucial role. nih.govnih.gov Both enzymes are involved in the oxidation of PAHs to their reactive intermediates. nih.gov CYP1B1, in particular, has been shown to be highly effective in converting PAHs like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to its procarcinogenic 3,4-dihydrodiol metabolite. nih.gov Given their established role in the metabolism of the parent compound and its methylated derivatives, it is understood that CYP1A1 and CYP1B1 are the key enzymes initiating the biotransformation of Benz(a)anthracene, 3-methoxy-. nih.govnih.gov These enzymes catalyze the initial epoxidation on the aromatic structure, which is the first step toward the formation of diol epoxides. nih.gov

The regioselectivity of CYP enzymes—the specific site on the molecule at which they catalyze oxidation—is a critical factor in determining the biological outcome of PAH metabolism. Oxidation at different positions on the benz(a)anthracene nucleus can lead to metabolites with vastly different toxicological properties. Metabolism of the parent compound, benz(a)anthracene, by human hepatic microsomes yields several dihydrodiols, with the primary sites of attack being the 8,9-, 5,6-, and 10,11-bonds, and to a lesser extent, the 3,4-bond. nih.gov

The presence of a methoxy (B1213986) group at the 3-position of the benz(a)anthracene molecule is expected to influence the regioselectivity of CYP1A1 and CYP1B1. As an electron-donating group, the 3-methoxy substituent can alter the electronic properties of the aromatic system, potentially making the ring on which it resides more susceptible to electrophilic attack by CYP enzymes. This could potentially favor oxidation at adjacent sites, such as the 1,2-position, leading to the formation of a benz(a)anthracene-3-methoxy-1,2-epoxide.

Metabolite Profile of Benz(a)anthracene by Human Hepatic Microsomes
MetaboliteRelative Abundance (%)
BA-8,9-dihydrodiol42.4
BA-5,6-dihydrodiol25.0
BA-10,11-dihydrodiol24.8
BA-3,4-dihydrodiol5.3
BA-1,2-dihydrodiol< 1.5
Data derived from the metabolism of the parent compound benz(a)anthracene. nih.gov The presence of a 3-methoxy substituent may alter this distribution.

Exposure to PAHs can lead to an increase in the expression of the very enzymes that metabolize them, a process known as enzyme induction. nih.gov The expression of CYP1A1 and CYP1B1 is regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov When a PAH enters a cell, it can bind to the AhR, causing the receptor-ligand complex to translocate to the nucleus. There, it promotes the transcription of target genes, including CYP1A1 and CYP1B1. nih.gov This induction effectively increases the rate of PAH metabolism. nih.gov This feedback mechanism means that ongoing exposure to Benz(a)anthracene, 3-methoxy- or other PAHs can enhance their own metabolic activation, potentially increasing the formation of toxic metabolites over time. nih.gov

Formation of Reactive Metabolites: Diol Epoxides, Phenols, Quinones

The enzymatic processes described culminate in the formation of several types of metabolites, some of which are highly reactive and are responsible for the toxic effects of PAHs.

Diol Epoxides: These are widely considered the ultimate carcinogenic metabolites of many PAHs. nih.govnih.gov They are formed when a dihydrodiol metabolite is subjected to a second round of epoxidation by CYP enzymes. researchgate.net The resulting diol epoxide is a highly electrophilic molecule that can readily form covalent adducts with cellular macromolecules, including DNA. researchgate.net For the parent compound, the benz[a]anthracene-3,4-diol-1,2-epoxide is a major carcinogenic metabolite formed in human cell systems. nih.gov It is through this pathway that Benz(a)anthracene, 3-methoxy- is expected to be converted to its ultimate toxic form.

Phenols: Phenols are another class of metabolites formed during the CYP-mediated oxidation of PAHs. nih.gov They can arise from the rearrangement of arene oxide intermediates or through direct hydroxylation. While often considered detoxification products that can be conjugated and excreted, some phenols can be further oxidized to reactive species.

Quinones: PAHs can also be metabolized to quinones, either through the oxidation of phenols or via pathways involving dihydrodiol dehydrogenases. researchgate.net Quinones are electrochemically active molecules capable of redox cycling, a process that can generate reactive oxygen species (ROS) and lead to oxidative stress. The synthesis of 3-methoxybenz[a]anthracene-7,12-dione has been described, confirming that a quinone derivative of the target compound can be formed. nih.gov

Key Enzymes and Metabolites in the Bioactivation of Benz(a)anthracene Derivatives
EnzymeRoleKey Metabolite(s) Formed
Cytochrome P450 (CYP1A1, CYP1B1)Initial epoxidation of the aromatic ringArene Oxides (Epoxides)
Epoxide Hydrolase (mEH)Hydration of arene oxidestrans-Dihydrodiols
Cytochrome P450 (CYP1A1, CYP1B1)Second epoxidation of dihydrodiolsDiol Epoxides
Various (CYPs, Dehydrogenases)Oxidation of parent compound or phenolsPhenols, Quinones

Phase I and Phase II Metabolic Processes

Phase I and Phase II metabolic pathways are crucial for the detoxification and elimination of foreign compounds (xenobiotics) like PAHs. longdom.org Phase I reactions introduce or expose functional groups (such as hydroxyl, -OH) on the PAH structure, slightly increasing its polarity. researchgate.net These initial reactions are often followed by Phase II conjugation, where an endogenous molecule is attached to the newly formed functional group, significantly increasing the metabolite's water solubility and preparing it for excretion. longdom.org

The primary route of Phase I metabolism for PAHs is oxidation, catalyzed predominantly by the cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP1A1 and CYP1B1. tandfonline.comacs.org For benz(a)anthracene, this process involves the formation of reactive epoxide intermediates across the double bonds of the aromatic rings. nih.gov These epoxides can then undergo several transformations: rearrangement to form phenols (hydroxylated derivatives) or enzymatic hydration by epoxide hydrolase to form trans-dihydrodiols. nih.govoup.com

In the case of Benz(a)anthracene, 3-methoxy-, the presence of the methoxy group at the 3-position would influence the regioselectivity of CYP-mediated oxidation. Based on the metabolism of the parent compound, oxidation is known to occur at various positions, including the 3,4-, 5,6- (K-region), and 8,9-bonds, yielding a variety of phenols and dihydrodiols. nih.gov Further oxidation of benz(a)anthracene can lead to the formation of diones, such as benz[a]anthracene-7,12-dione. nih.govresearchgate.net It is plausible that 3-methoxybenz(a)anthracene would also be metabolized to a corresponding dione (B5365651).

Dihydrodiol metabolites can be further oxidized by CYP enzymes to form highly reactive diol epoxides, a critical step in the bioactivation of many PAHs. oup.comresearchgate.net Alternatively, dihydrodiols can be oxidized by aldo-keto reductases to form catechols, which can participate in redox cycling and generate reactive oxygen species. nih.govresearchgate.net

Table 1: Potential Phase I Metabolites of Benz(a)anthracene and Their Enzymatic Origin (Based on established pathways for the parent compound)

Metabolite TypePrecursorKey EnzymesResulting Product Example
Phenol (B47542)Benz(a)anthraceneCytochrome P450 (CYP)3-Hydroxybenz(a)anthracene nih.gov
DihydrodiolBenz(a)anthracene-epoxideEpoxide HydrolaseBenz(a)anthracene-3,4-dihydrodiol nih.gov
DioneBenz(a)anthraceneCytochrome P450 (CYP)Benz[a]anthracene-7,12-dione researchgate.net
CatecholDihydrodiolAldo-Keto Reductase (AKR)Benz(a)anthracene-1,2-catechol nih.gov

Methylation is a Phase II conjugation reaction catalyzed by S-adenosyl-L-methionine-dependent methyltransferases. nih.gov This process involves the transfer of a methyl group to a hydroxyl group on a substrate. While the parent compound, Benz(a)anthracene, 3-methoxy-, already possesses a methoxy group, further methylation could occur if additional hydroxyl groups are introduced during Phase I metabolism. For instance, a diol metabolite could potentially undergo mono- or di-methylation. Research on benz(a)anthracene has shown that the compound can undergo bioalkylation in rat lung cytosol preparations, where S-adenosyl-L-methionine acts as the methyl donor, suggesting that methyltransferases are active toward this PAH structure. nih.gov

Following the formation of hydroxylated metabolites in Phase I, these derivatives typically undergo Phase II conjugation reactions to facilitate their elimination. longdom.org The two primary conjugation pathways for PAH phenols and dihydrodiols are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of the metabolite. nih.govwashington.edu This process results in the formation of a highly water-soluble glucuronide conjugate. Studies on other PAHs, such as benzo[a]pyrene (B130552), and their hydroxylated metabolites have demonstrated that glucuronidation is a major detoxification pathway. researchgate.net

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. nih.gov This yields a sulfate (B86663) conjugate, which is also readily excretable. Sulfation is generally a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. nih.gov

For hydroxylated metabolites of Benz(a)anthracene, 3-methoxy-, it is expected that both glucuronide and sulfate conjugates would be formed, consistent with the metabolic fate of other phenolic PAHs. nih.govnih.gov

Table 2: Major Phase II Conjugation Reactions for PAH Metabolites

ReactionEnzyme FamilyEndogenous CofactorResulting Conjugate
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidGlucuronide
SulfationSulfotransferases (SULTs)PAPS (3'-phosphoadenosine-5'-phosphosulfate)Sulfate
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione (GSH)Glutathione Conjugate

Competitive Metabolism within PAH Mixtures

Humans and wildlife are typically exposed to PAHs not as single compounds but as components of complex mixtures. nih.govmdpi.com Since various PAHs are substrates for the same metabolic enzymes, particularly CYP1A1 and CYP1B1, they can compete with each other for access to the enzyme's active site. tandfonline.commdpi.com This phenomenon, known as competitive inhibition, can significantly alter the metabolic rate and pathway of an individual PAH within a mixture. pnnl.gov

Research involving binary mixtures of PAHs like benzo[a]pyrene (BaP) and dibenzo[def,p]chrysene (DBC) has demonstrated mutual competitive inhibition of their metabolism in human hepatic microsomes. mdpi.compnnl.gov For example, BaP was found to inhibit DBC metabolism more potently than DBC inhibited BaP metabolism. pnnl.gov Such interactions mean that the presence of other PAHs could decrease the metabolic rate of Benz(a)anthracene, 3-methoxy-, potentially leading to its accumulation or a shift in its metabolite profile. nih.govosti.gov The extent of this inhibition depends on the specific PAHs in the mixture, their relative concentrations, and their respective affinities for the metabolizing enzymes. mdpi.com However, predictive models suggest that the PAH exposure levels required to cause significant metabolic interactions are often much higher than those encountered through typical environmental exposures. mdpi.com

Molecular Mechanisms of Action of Benz a Anthracene, 3 Methoxy

Genotoxic Mechanisms and DNA Interactions

The genotoxicity of PAHs like Benz(a)anthracene (B33201), 3-methoxy- is not an intrinsic property of the molecule itself. Instead, it is a consequence of metabolic activation into reactive intermediates that can interact with cellular macromolecules, most significantly DNA. This interaction is the initiating event in a cascade that can lead to mutations and cancer. The process is largely dependent on the activity of the aryl hydrocarbon receptor (AhR), which, upon binding PAHs, induces the expression of metabolic enzymes responsible for their activation. nih.govresearchgate.net

DNA Adduct Formation by Metabolites

The central mechanism of PAH-induced genotoxicity is the formation of covalent bonds between their electrophilic metabolites and DNA, creating bulky structures known as DNA adducts. researchgate.net These adducts physically distort the DNA double helix, interfering with critical cellular processes like transcription and replication.

The metabolic activation of B[a]A, and by extension its derivatives, is a multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, along with epoxide hydrolase. scielo.org.mxplos.org The pathway proceeds as follows:

Initial Epoxidation: CYP enzymes introduce an epoxide group onto the PAH molecule.

Hydration: Microsomal epoxide hydrolase converts the epoxide into a trans-dihydrodiol. For B[a]A, the critical metabolite is the 3,4-dihydrodiol. scielo.org.mxdntb.gov.ua

Second Epoxidation: CYP enzymes act on the dihydrodiol to form a highly reactive diol-epoxide. scielo.org.mxepa.gov

This resulting diol-epoxide is a potent electrophile that readily attacks nucleophilic sites on DNA bases. While the diol-epoxide pathway is considered the principal route for activation, other reactive metabolites, such as sulfuric acid esters formed from hydroxylated PAHs, have also been identified as electrophilic and mutagenic agents, although their role in carcinogenesis appears to be minor compared to diol-epoxides. nih.gov

The carcinogenicity of different PAHs and their metabolites is not uniform and is explained in large part by the "Bay Region Theory". researchgate.net This theory posits that diol-epoxides in which the epoxide ring forms part of a sterically hindered concave area of the molecule, known as the "bay region," are exceptionally reactive and tumorigenic. epa.govnih.gov For benz[a]anthracene, the bay region is the area between the benzene (B151609) rings at positions 1 and 12.

The ultimate carcinogenic metabolite of B[a]A is the anti-benzo[a]anthracene-3,4-diol-1,2-epoxide (anti-B[a]A-DE), where the epoxide is located in the bay region. scielo.org.mxresearchgate.net This electrophile preferentially forms covalent adducts with the exocyclic amino groups of purine (B94841) bases in the DNA, primarily with deoxyguanosine and to a lesser extent, deoxyadenosine. researchgate.netnih.gov The formation of these specific bay-region diol-epoxide adducts is a critical step in the initiation of cancer. scielo.org.mx

Table 1: Key Metabolites of Benz[a]anthracene in Genotoxicity

MetaboliteRoleKey Enzymatic StepSignificance
Benz[a]anthracene-3,4-epoxideIntermediateCytochrome P450 (e.g., CYP1A1)Initial activation step.
trans-3,4-Dihydroxy-3,4-dihydro-benz[a]anthracene (B[a]A 3,4-dihydrodiol)Proximate CarcinogenEpoxide HydrolasePrecursor to the ultimate carcinogen; shows significant tumorigenic activity itself. scielo.org.mx
anti-Benz[a]anthracene-3,4-diol-1,2-epoxide (anti-B[a]A-DE)Ultimate CarcinogenCytochrome P450 (e.g., CYP1A1)Highly reactive electrophile that forms DNA adducts in the bay region. scielo.org.mxresearchgate.net

Induction of Gene Mutations and Chromosomal Aberrations

The physical presence of bulky B[a]A-DNA adducts on the DNA template can lead to errors during DNA replication. If a cell's DNA polymerases attempt to replicate past an adduct, an incorrect nucleotide may be inserted, resulting in point mutations (e.g., G→T transversions) or frameshift mutations. nih.gov

If the adducts are not removed, they can cause the DNA replication machinery to stall, which can lead to the formation of double-strand breaks. nih.gov These breaks are severe forms of DNA damage that can trigger large-scale genetic alterations. Errors in the repair of these breaks can result in chromosomal aberrations, such as deletions of genetic material, translocations between different chromosomes, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments). epa.govnih.gov Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that these induced chromosomal breaks are not random, with certain chromosomes (e.g., chromosomes 1 and 2 in rats) and specific regions within them acting as "hot spots" for damage. nih.gov

DNA Damage and Repair Pathway Modulation

Cells possess sophisticated DNA repair mechanisms to counteract the effects of genotoxic agents. The primary pathway for removing bulky PAH-DNA adducts is Nucleotide Excision Repair (NER). researchgate.net This multi-enzyme process recognizes the distortion in the DNA helix, excises the damaged segment, and synthesizes a new, correct strand of DNA using the undamaged strand as a template.

However, if the level of DNA damage is extensive, it can overwhelm the cell's repair capacity. In such cases, the cell may activate cell cycle checkpoints, often mediated by proteins like p53 and p21, to halt proliferation and allow more time for repair. researchgate.net If the damage is too severe to be repaired, these same pathways can trigger apoptosis (programmed cell death), a crucial mechanism to eliminate cells with dangerously compromised genomes and prevent them from becoming cancerous. researchgate.net The efficiency of these DNA repair and cell death pathways can significantly influence an individual's or a tissue's susceptibility to the carcinogenic effects of PAHs. nih.gov

Carcinogenic Mechanisms

The carcinogenic mechanism of Benz(a)anthracene, 3-methoxy- is understood as a multi-stage process initiated by the genotoxic events described above.

Initiation: This stage involves the metabolic activation of the parent compound to its ultimate carcinogenic form, the bay-region diol-epoxide. This metabolite forms persistent DNA adducts. If these adducts are not properly repaired before cell division, they can lead to permanent mutations in the DNA sequence of critical genes. epa.govresearchgate.net Key targets include proto-oncogenes (e.g., the Ras family) and tumor suppressor genes (e.g., p53). A mutation that activates a proto-oncogene or inactivates a tumor suppressor gene can give a cell a selective growth advantage, completing the initiation stage. nih.gov

Promotion: In this stage, the initiated cell undergoes clonal expansion. This process is not driven by further mutations but by agents or conditions that stimulate cell proliferation, allowing the initiated cell to multiply and form a preneoplastic lesion. PAHs themselves may have promoting properties by disrupting cellular communication or signaling pathways. nih.gov

Progression: This final stage involves the accumulation of additional genetic and epigenetic alterations in the preneoplastic cells. This continued genomic instability drives the transformation of a benign tumor into an invasive, malignant cancer.

The entire process is heavily influenced by the induction of metabolic enzymes via the Aryl Hydrocarbon Receptor (AhR). The binding of B[a]A to AhR not only triggers the production of CYP enzymes that create the ultimate carcinogen but also disrupts normal cellular proliferation control, further contributing to its carcinogenic potential. nih.gov

Table 2: Summary of Benz[a]anthracene-Induced Genotoxic and Carcinogenic Events

MechanismDescriptionKey Molecular PlayersConsequence
Metabolic Activation Conversion of the parent PAH into a reactive diol-epoxide.AhR, CYP1A1/1B1, Epoxide HydrolaseFormation of the ultimate carcinogen.
DNA Adduct Formation Covalent binding of the diol-epoxide to DNA bases.anti-B[a]A-DE, DeoxyguanosineHelix distortion, replication blockage. researchgate.net
Mutation Induction Errors during replication of adducted DNA.DNA PolymerasePermanent changes in gene sequences (e.g., in Ras, p53). nih.gov
Chromosomal Aberrations Large-scale DNA damage from stalled replication and faulty repair.DNA repair proteinsDeletions, translocations, genomic instability. nih.govnih.gov
Cellular Response Activation of DNA repair or cell death pathways.NER pathway, p53, p21Removal of damage or elimination of damaged cells. researchgate.netresearchgate.net
Carcinogenesis Clonal expansion of mutated cells and malignant transformation.Oncogenes, Tumor Suppressor GenesUncontrolled cell growth and tumor formation.

Classical Model of Carcinogenesis: Initiation, Promotion, Progression

There is a lack of specific research findings detailing the role of Benz(a)anthracene, 3-methoxy- in the classical three-stage model of carcinogenesis, which includes initiation, promotion, and progression. The carcinogenic activity and the specific stages at which this particular compound may act have not been elucidated in the provided search results. While the carcinogenicity of some Benz(a)anthracene derivatives has been studied, specific data for the 3-methoxy- variant is absent. nih.govepa.gov

Activation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Detailed research findings on the specific interaction and activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by Benz(a)anthracene, 3-methoxy- are not available in the current body of literature. The AhR is a key receptor involved in mediating the toxic effects of many polycyclic aromatic hydrocarbons. nih.govmedchemexpress.com However, the specific affinity and downstream effects of the 3-methoxy- derivative on this pathway have not been characterized.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Production

There is no specific information available regarding the capacity of Benz(a)anthracene, 3-methoxy- to induce oxidative stress and promote the production of Reactive Oxygen Species (ROS). Studies on the parent compound, Benz(a)anthracene, have indicated its involvement in generating oxidative stress. nih.gov However, the influence of the 3-methoxy- functional group on this activity has not been specifically investigated.

Epigenetic Modifications and Gene Expression Regulation

Specific studies detailing how Benz(a)anthracene, 3-methoxy- may induce epigenetic modifications and regulate gene expression are not present in the available research. While other polycyclic aromatic hydrocarbons have been shown to alter epigenetic landscapes, no such data is available for this specific compound. encyclopedia.pubnih.govresearchgate.net

There are no detailed research findings on the specific effects of Benz(a)anthracene, 3-methoxy- on DNA methylation and histone acetylation patterns. The influence of this compound on the enzymes that regulate these epigenetic marks, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), has not been documented. nih.govnih.gov

Intercellular Communication Modulation

Specific data on the modulation of intercellular communication by Benz(a)anthracene, 3-methoxy- is not available. The effects of this compound on gap junction proteins and other mechanisms of cell-to-cell signaling have not been a subject of available research studies.

Experimental Models and Methodologies for Mechanistic Studies of Benz a Anthracene, 3 Methoxy

In Vitro Cellular Assay Systems

No studies were identified that applied in vitro cellular assay systems to Benz(a)anthracene (B33201), 3-methoxy-.

Mammalian Cell Line Applications

There is no available information on the application of Chinese Hamster Ovary, Mouse Lymphoma L5178Y, HepG2, or HT-22 cell lines in research specific to Benz(a)anthracene, 3-methoxy-.

Genotoxicity Testing Assays

No data from genotoxicity testing assays for Benz(a)anthracene, 3-methoxy- could be located.

Information regarding the use of the in vitro micronucleus assay to assess chromosomal damage by Benz(a)anthracene, 3-methoxy- is not available.

No findings from chromosome aberration tests conducted on Benz(a)anthracene, 3-methoxy- were found.

There are no documented results from gene mutation assays for Benz(a)anthracene, 3-methoxy-.

No studies utilizing the comet assay to evaluate DNA strand breaks induced by Benz(a)anthracene, 3-methoxy- were identified.

Liver Homogenate (S9) Fraction for Metabolic Activation

The liver homogenate (S9) fraction is a widely utilized in vitro tool for investigating the metabolic activation of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This subcellular preparation contains both microsomal and cytosolic fractions of the liver, encompassing a broad range of Phase I and Phase II metabolic enzymes. wikipedia.orgtaylorandfrancis.com The S9 fraction is obtained by centrifuging a liver homogenate at 9000g, which sediments cellular debris, nuclei, and mitochondria, leaving the supernatant (S9) enriched with metabolizing enzymes. wikipedia.org

The primary utility of the S9 fraction in mechanistic studies lies in its ability to simulate in vivo metabolism, converting parent compounds into their metabolites. wikipedia.org For PAHs, this metabolic activation is often a prerequisite for their carcinogenic and mutagenic effects. The key enzymes involved in this process are the cytochrome P450 (CYP) monooxygenases (Phase I) and various transferases (Phase II) such as glutathione-S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov

The presence of the methoxy (B1213986) group at the 3-position of the benz(a)anthracene structure is expected to influence its metabolism. The methoxy group can undergo O-demethylation, a reaction also catalyzed by CYP enzymes, in addition to the epoxidation reactions that are characteristic of the aromatic rings of PAHs. The resulting hydroxylated metabolite could then be a substrate for further Phase I or Phase II metabolism. The S9 fraction, with its complement of both Phase I and Phase II enzymes, is well-suited to study this entire metabolic cascade. semanticscholar.orgmdpi.com

Table 1: Key Enzymes Present in Liver S9 Fraction and Their Role in Metabolism

Enzyme FamilyLocalizationPhase of MetabolismTypical Reactions CatalyzedRelevance to Benz(a)anthracene, 3-methoxy-
Cytochrome P450 (CYP)MicrosomalPhase IOxidation, epoxidation, hydroxylation, O-demethylationMetabolic activation of the aromatic rings and potential demethylation of the methoxy group.
Glutathione-S-Transferases (GSTs)CytosolicPhase IIConjugation with glutathioneDetoxification of reactive electrophilic metabolites.
UDP-Glucuronosyltransferases (UGTs)MicrosomalPhase IIConjugation with glucuronic acidFacilitates the excretion of hydroxylated metabolites.
Sulfotransferases (SULTs)CytosolicPhase IIConjugation with a sulfonate groupAnother pathway for the detoxification and excretion of hydroxylated metabolites.

Comparative Mechanistic Studies with Parent PAHs and Other Derivatives

Understanding the mechanistic underpinnings of the biological activity of Benz(a)anthracene, 3-methoxy- necessitates comparative studies with its parent compound, benz(a)anthracene, and other relevant derivatives. Such studies are crucial for elucidating the influence of the methoxy substituent on the compound's toxicological and carcinogenic properties.

The carcinogenicity of PAHs is intrinsically linked to their metabolic activation to reactive intermediates, primarily diol epoxides, that can form adducts with DNA, leading to mutations. nih.gov The position and nature of substituents on the PAH ring can significantly alter the metabolic pathways and the ultimate carcinogenicity of the compound.

For benz(a)anthracene, it is established that it is a carcinogen in animal models, capable of inducing tumors at various sites. inchem.orgepa.govepa.gov Its mechanism of action involves metabolic activation by CYP enzymes. epa.gov Comparative studies with derivatives of benz(a)anthracene have shown that substitutions can either enhance or diminish its carcinogenic activity. For example, the introduction of a methyl group can have varying effects depending on its position. nih.gov

In the case of Benz(a)anthracene, 3-methoxy-, the methoxy group can influence its biological activity in several ways:

Electronic Effects: The electron-donating nature of the methoxy group can alter the electron density of the aromatic ring system, potentially influencing the sites of metabolic oxidation and the stability of the resulting reactive intermediates.

Steric Effects: The physical presence of the methoxy group might hinder or favor the binding of metabolic enzymes at specific positions on the PAH backbone, thereby directing the metabolic pathway towards the formation of different metabolites compared to the parent compound.

Alternative Metabolic Pathways: As mentioned earlier, the methoxy group itself can be a site of metabolism (O-demethylation), providing an alternative or competing metabolic pathway that may lead to detoxification or the formation of different active metabolites.

While direct comparative studies focusing on the mechanistic differences between 3-methoxy-benz(a)anthracene and benz(a)anthracene are limited in the available literature, the principles derived from studies of other substituted PAHs can be applied. For instance, research on other oxygenated PAHs has indicated that they can exhibit different toxicological profiles compared to their parent compounds. researchgate.net

Table 2: Hypothetical Comparison of Mechanistic Features: Benz(a)anthracene vs. Benz(a)anthracene, 3-methoxy-

Mechanistic FeatureBenz(a)anthraceneBenz(a)anthracene, 3-methoxy- (Hypothesized)
Primary Metabolic Activation Pathway Formation of diol epoxides via CYP-mediated oxidation of the aromatic rings. epa.govPotential for both diol epoxide formation and O-demethylation of the methoxy group.
Key Metabolizing Enzymes CYP1A1, CYP1B1. mdpi.comLikely involves CYP1A1 and CYP1B1, with potential for other CYPs in O-demethylation.
Reactivity of Metabolites Forms reactive diol epoxides that bind to DNA. nih.govThe reactivity of its metabolites would depend on the dominant metabolic pathway. O-demethylation could lead to less reactive phenolic compounds.
Carcinogenic Potential Established carcinogen in animal models. inchem.orgepa.govThe influence of the methoxy group is unknown but could either increase or decrease carcinogenicity depending on its effect on metabolic activation.
Other Toxicological Endpoints Neurotoxic effects have been observed in in vitro models. nih.govThe impact of the methoxy group on neurotoxicity is not documented.

Further research is necessary to experimentally validate these hypothesized differences and to fully understand the specific mechanistic pathways of Benz(a)anthracene, 3-methoxy-. Such studies would ideally involve parallel experiments using both the parent compound and its 3-methoxy derivative in various in vitro and in vivo models.

Advanced Analytical Approaches for Detection and Characterization of Benz a Anthracene, 3 Methoxy and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Benz(a)anthracene (B33201), 3-methoxy- and its metabolites, allowing for their isolation from complex matrices such as environmental samples or biological tissues. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their derivatives, which are often non-volatile and thermally labile. The separation is typically performed in reverse-phase mode, where a nonpolar stationary phase is used with a polar mobile phase.

Principle and Application : For Benz(a)anthracene, 3-methoxy-, and its potential hydroxylated metabolites, reverse-phase HPLC on columns with C18 or phenyl-type stationary phases provides excellent separation based on hydrophobicity. nih.govresearchgate.net The parent compound, being more nonpolar, will have a longer retention time than its more polar metabolites, such as hydroxylated or diol derivatives. Gradient elution, where the mobile phase composition is changed over time (e.g., from a water/acetonitrile mixture to a higher concentration of acetonitrile), is commonly employed to resolve a wide range of compounds from polar metabolites to the parent PAH. nih.govorgchemboulder.com

Detection :

UV Detection : UV detectors are widely used for PAH analysis, often set at a wavelength of 254 nm, where the aromatic rings exhibit strong absorbance. orgchemboulder.com A photodiode array (PDA) detector can provide complete UV-Vis spectra of the eluting peaks, aiding in identification by comparing them to reference spectra.

Fluorescence Detection (FLD) : Fluorescence detection offers superior sensitivity and selectivity for many PAHs and their derivatives. mdpi.com These molecules absorb light at a specific excitation wavelength and emit it at a higher emission wavelength. Since very few compounds naturally fluoresce, this method significantly reduces matrix interference. By programming the detector to switch excitation and emission wavelengths during the chromatographic run, optimal sensitivity can be achieved for different compounds. sorbtech.com For instance, hydroxylated metabolites of benz[a]anthracene have been successfully determined in biological samples using HPLC-FLD, demonstrating the high sensitivity of this approach.

ParameterTypical Conditions for PAH Analysis
Stationary Phase C18-silica, Phenyl-silica, Polymeric C18 nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradient nih.gov
Flow Rate 0.5 - 1.5 mL/min
Detection UV (254 nm); Fluorescence (wavelength programming) sorbtech.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For PAH metabolites, which are often non-volatile due to polar functional groups (e.g., -OH), a derivatization step is typically required to increase their volatility.

Principle and Application : In GC/MS, the sample is injected into a heated inlet, vaporized, and separated in a long capillary column. The separation is based on the compounds' boiling points and interactions with the column's stationary phase. For PAH metabolite analysis, stationary phases like 5% phenyl methylpolysiloxane are common. To make polar metabolites like phenols and diols suitable for GC analysis, they are often converted into more volatile silyl (B83357) ethers through a process called trimethylsilylation.

Mass Spectrometry Detection : As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For trace-level analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only a few characteristic ions for the target analytes. researchgate.net More advanced tandem mass spectrometry (MS/MS) techniques, such as multiple reaction monitoring (MRM), offer even greater specificity by monitoring a specific fragmentation reaction for each analyte, which is essential for complex biological samples.

ParameterTypical Conditions for PAH Metabolite Analysis
Derivatization Trimethylsilylation (e.g., with BSTFA)
Column 5% Phenyl Polysiloxane (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Temperature Program Ramped from ~80°C to >300°C
Detection Mode Electron Ionization (EI) with Scan, SIM, or MS/MS researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purification of compounds.

Principle and Application : TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. For Benz(a)anthracene, 3-methoxy-, a nonpolar solvent system like cyclohexane (B81311) on a silica gel plate would result in the parent compound having a higher Rf value (moving further up the plate) than its more polar metabolites. The separated spots can be visualized under UV light, as PAHs are UV-active. TLC is particularly useful for monitoring the progress of a chemical reaction or for a preliminary separation step before analysis by other methods.

ParameterExample TLC System for PAHs
Stationary Phase Silica gel 60 F254
Mobile Phase Cyclohexane or Hexane/Dichloromethane mixtures
Visualization UV lamp (254 nm and/or 365 nm)

Polyamide Column Chromatography

Polyamide column chromatography is a specialized technique particularly effective for the separation of compounds capable of forming hydrogen bonds, such as phenols, carboxylic acids, and aromatic amines.

Principle and Application : The stationary phase consists of a polyamide polymer, which contains repeating amide groups (-CO-NH-). The primary separation mechanism is based on the formation of reversible hydrogen bonds between the analyte's polar functional groups and the amide linkages of the polyamide. This makes it an ideal method for separating hydroxylated metabolites of Benz(a)anthracene, 3-methoxy- from the parent compound. The metabolites, containing phenolic hydroxyl groups, would form strong hydrogen bonds with the polyamide and be retained more strongly than the parent ether, which is a much weaker hydrogen bond acceptor. Elution is achieved by using polar solvents like water, methanol, or acetone, which compete for the hydrogen bonding sites on the polyamide, thereby displacing the retained analytes.

ParameterPolyamide Chromatography System
Stationary Phase Polyamide 6
Separation Principle Reversible hydrogen bonding
Typical Eluents Water, Methanol, Acetone, Formamide
Application Separation of polar, H-bond donating metabolites (phenols, diols) from the less polar parent compound.

Spectroscopic Characterization Methods

Following separation, spectroscopic methods are employed for the unambiguous structural elucidation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F).

¹H-NMR : A proton NMR spectrum of Benz(a)anthracene, 3-methoxy- would show distinct signals for each of the aromatic protons and a characteristic singlet for the three protons of the methoxy (B1213986) (-OCH₃) group. The chemical shift (position) of the methoxy signal would typically appear in the 3.8-4.0 ppm range. The aromatic protons would resonate further downfield (typically 7-9 ppm), and their splitting patterns (multiplicity) would reveal information about adjacent protons, allowing for the assignment of protons on the polycyclic ring system.

¹³C-NMR : The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. For Benz(a)anthracene, 3-methoxy-, this would include signals for the aromatic carbons, the carbon attached to the methoxy group, and the methoxy carbon itself (typically around 55 ppm). The chemical shifts of the aromatic carbons provide insight into the electronic effects of the methoxy substituent.

¹⁹F-NMR : While not applicable to Benz(a)anthracene, 3-methoxy- itself, ¹⁹F-NMR is an extremely sensitive technique used for the characterization of fluorinated analogues. If fluorinated derivatives were synthesized for metabolic or environmental tracing studies, ¹⁹F-NMR would be the primary tool for confirming the position of the fluorine atoms on the aromatic structure.

2D-NMR : Two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are essential for definitively assigning all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and confirming the position of substituents like the methoxy group.

NucleusType of Information ProvidedExpected Chemical Shift Ranges (ppm)
¹H Electronic environment and neighboring protons-OCH₃: ~3.9 ppm; Aromatic-H: 7.0 - 9.0 ppm
¹³C Carbon skeleton and functional groups-OCH₃: ~55 ppm; Aromatic-C: 110 - 150 ppm
2D (HSQC/HMBC) Connectivity between ¹H and ¹³C nucleiConfirms C-H and C-C-H connectivities for full structure assignment

Mass Spectrometry (EI-MS, Tandem Mass Spectrometry, High-Resolution Accurate Mass GC/Q-TOF)

Mass spectrometry (MS) serves as a cornerstone for the structural elucidation and sensitive detection of Benz(a)anthracene, 3-methoxy- and its metabolic products. Various MS techniques offer specific advantages in analysis.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a classic technique used for the structural characterization of volatile and thermally stable compounds. When Benz(a)anthracene, 3-methoxy- is subjected to electron ionization, it forms a molecular ion (M⁺) whose mass corresponds to the molecular weight of the compound. The high energy of electron impact induces fragmentation of the molecular ion, creating a unique pattern of fragment ions that serves as a molecular fingerprint. For methoxy-substituted aromatic compounds, characteristic fragmentation pathways include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of a carbon monoxide (CO) molecule to yield an [M-15-28]⁺ ion. nih.govlibretexts.orgchemguide.co.uk This fragmentation pattern provides crucial information about the presence and position of the methoxy group on the benz(a)anthracene core. nih.gov The analysis of these patterns, often compared with spectral libraries, aids in the unambiguous identification of the compound. researchgate.netlibretexts.org

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is an indispensable tool for analyzing complex mixtures and identifying metabolites, offering enhanced selectivity and sensitivity. nih.gov This technique is particularly valuable for detecting hydroxylated metabolites of Benz(a)anthracene, 3-methoxy- in biological matrices like urine. mdpi.com In a typical LC-MS/MS workflow, the parent compound or its metabolite is first separated by liquid chromatography. It then enters the mass spectrometer, where a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻ of a metabolite) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. ubc.ca This process allows for the highly specific and sensitive quantification of metabolites, even at very low concentrations, by monitoring specific precursor-to-product ion transitions. researchgate.net

High-Resolution Accurate Mass (HRAM) GC/Q-TOF: Gas chromatography coupled with a quadrupole time-of-flight (GC/Q-TOF) mass spectrometer provides high-resolution and accurate mass data, which is critical for the confident identification of compounds in complex environmental or biological samples. nih.gov The high resolving power of Q-TOF instruments allows for the separation of ions with very similar mass-to-charge ratios, reducing potential interferences. chromatographyonline.com Furthermore, the ability to measure mass with high accuracy (typically to within 5 ppm) enables the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for distinguishing between isomers and for identifying unknown metabolites of Benz(a)anthracene, 3-methoxy- without the need for authentic standards.

Technique Primary Application for Benz(a)anthracene, 3-methoxy- Key Information Provided
EI-MS Initial structural identification and confirmation.Molecular weight and characteristic fragmentation pattern (e.g., loss of •CH₃ and CO).
Tandem MS Targeted quantification of the parent compound and its metabolites in complex biological samples.High selectivity and sensitivity for specific precursor-product ion transitions.
GC/Q-TOF Unknown screening and confirmation of elemental composition in environmental and biological matrices.High mass accuracy and resolution for unambiguous formula determination.

UV/Vis and Fluorescence Spectroscopy

Spectroscopic techniques that utilize ultraviolet (UV) and visible light are fundamental for characterizing the electronic properties of aromatic compounds like Benz(a)anthracene, 3-methoxy-.

UV/Vis Spectroscopy: The UV/Vis absorption spectrum of a polycyclic aromatic hydrocarbon (PAH) is dictated by the π-electron system of its fused aromatic rings. Benz(a)anthracene itself displays a characteristic absorption spectrum with several distinct bands. rsc.orgnih.govosha.gov The introduction of a methoxy (-OCH₃) group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima. This shift occurs because the oxygen's lone pair of electrons can participate in resonance with the aromatic π-system, effectively extending the conjugation and lowering the energy required for electronic transitions. nih.gov The resulting spectrum provides information on the electronic structure and can be used for quantitative analysis. For instance, anthracene (B1667546), a related PAH, exhibits distinct absorption bands between 300 and 400 nm. researchgate.net

Fluorescence Spectroscopy: Many PAHs are highly fluorescent, a property that allows for their detection at very low concentrations. sci-hub.se Upon absorbing UV light, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference between the excitation and emission maxima is termed the Stokes shift.

The fluorescence spectrum is often a mirror image of the absorption spectrum and is characteristic of the compound's structure. The parent benz(a)anthracene is known to be fluorescent. nih.govwikipedia.org The methoxy group can influence the fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength. The quantum yield of anthracene, for example, is around 0.27-0.36 in solution. Fluorescence spectroscopy is a highly sensitive method for detecting PAHs and their derivatives in environmental and biological samples. sci-hub.se

Property Description Relevance to Benz(a)anthracene, 3-methoxy-
Absorption Maxima (λmax) Wavelengths at which the compound absorbs light most strongly.Characterizes the electronic transitions of the π-system, influenced by the methoxy group.
Emission Maxima (λem) Wavelengths of maximum intensity in the fluorescence spectrum.Provides a characteristic fingerprint for identification and sensitive detection.
Stokes Shift The difference in wavelength between the absorption and emission maxima.Indicates the energy loss between absorption and emission.
Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.Measures the efficiency of the fluorescence process, affecting detection sensitivity.

Infrared Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Benz(a)anthracene, 3-methoxy- would exhibit characteristic bands corresponding to both the polycyclic aromatic backbone and the methoxy substituent.

The key vibrational modes expected in the spectrum include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹ are characteristic of the fused aromatic ring system.

C-H Bending (Out-of-Plane): Bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

Methoxy Group Vibrations: The presence of the methoxy group gives rise to several distinct peaks. A key indicator is the symmetric C-H stretch, which appears as a sharp, medium-intensity band around 2835 cm⁻¹. spectroscopyonline.com Additionally, the C-O stretching vibration of the aryl-alkyl ether linkage is expected to produce a strong absorption band in the 1300-1200 cm⁻¹ region. uninsubria.itresearchgate.netmdpi.comacs.org

By analyzing the specific frequencies and intensities of these absorption bands, FT-IR spectroscopy provides confirmation of the compound's structural features. uninsubria.it

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS)

Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) encompasses techniques like low-temperature fluorescence and phosphorescence, which offer enhanced spectral resolution and sensitivity compared to room-temperature measurements. When a sample is cooled to cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen), molecular motion is significantly reduced. This minimization of thermal broadening leads to much sharper and more resolved vibrational fine structure in the luminescence spectra.

Shpol'skii Spectroscopy: A notable LT-MLS technique is Shpol'skii spectroscopy, which involves dissolving the analyte in a suitable n-alkane solvent and freezing it to 77 K or lower. rsc.org If the size and shape of the analyte molecule "fit" well into the crystal lattice of the frozen n-alkane, highly resolved, quasi-linear emission and excitation spectra are obtained. researchgate.net This high resolution allows for the differentiation of closely related isomers that may be indistinguishable by other methods. rsc.orgresearchgate.net This technique is particularly well-suited for the analysis of PAHs and their metabolites. rsc.org

Phosphorescence: In addition to sharpening fluorescence spectra, low temperatures facilitate the observation of phosphorescence—a luminescence process involving a transition from an excited triplet state to the ground singlet state. Phosphorescence is typically not observed at room temperature in solution due to quenching processes. The observation of room-temperature phosphorescence has been noted for benz(a)anthracene microcrystals due to strong crystal packing. vidyasagar.ac.in At low temperatures, these quenching mechanisms are suppressed, and the characteristic, long-lived phosphorescence emission can be measured, providing another layer of structural information for identification.

Computational Chemistry and Theoretical Calculations

Computational methods are increasingly used to complement experimental data by providing insights into the structure, reactivity, and properties of molecules at an atomic level.

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental properties of Benz(a)anthracene, 3-methoxy-. These studies can predict a range of molecular characteristics:

Optimized Geometry: Calculations determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. biorxiv.orgbiorxiv.org

Metabolic Reactivity: Quantum chemical calculations can predict the sites on the molecule that are most susceptible to metabolic attack (e.g., epoxidation). For the parent compound, benzo[a]anthracene, these calculations have been used to support the "bay region" theory of carcinogenesis by predicting the reactivity of various diol epoxide metabolites. nih.gov

Spectroscopic Properties: Theoretical calculations can simulate IR, UV/Vis, and NMR spectra. dergipark.org.tr Comparing these predicted spectra with experimental data can aid in structural confirmation.

These computational insights are crucial for understanding the relationship between the structure of Benz(a)anthracene, 3-methoxy- and its potential biological activity. biorxiv.orgnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a metabolite of Benz(a)anthracene, 3-methoxy-) when bound to a second molecule (a receptor, typically a protein or DNA). This method is vital for exploring the potential biological interactions of the compound and its metabolites.

The process involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of the biological target (e.g., a cytochrome P450 enzyme involved in its metabolism, or a DNA sequence) and the ligand.

Docking Simulation: Using a scoring function, a docking algorithm systematically samples numerous positions and orientations of the ligand within the receptor's binding site.

Analysis of Results: The results are ranked based on their binding affinity scores, which estimate the strength of the interaction. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

For Benz(a)anthracene, 3-methoxy-, docking simulations could be used to:

Predict how it or its metabolites bind to metabolic enzymes, providing insight into its metabolic fate. researchgate.net

Investigate the potential for its reactive metabolites to interact with biological macromolecules like DNA, a key step in chemical carcinogenesis.

Screen for potential interactions with other cellular receptors, such as the aryl hydrocarbon receptor (AhR). biorxiv.org

Explore interactions with transport proteins that may influence its distribution in the body. acs.org

Computational Method Objective Predicted Properties/Outcomes
Quantum Mechanics (e.g., DFT) To understand intrinsic molecular properties.Optimized geometry, HOMO/LUMO energies, reactivity indices, simulated spectra.
Molecular Docking To predict interactions with biological macromolecules.Binding poses, binding affinity scores, key intermolecular interactions (e.g., with enzymes, DNA).

Structure Activity Relationship Sar Investigations for Benz a Anthracene, 3 Methoxy Analogs

Influence of Methoxy (B1213986) Substitution Position on Biological Activity

Reactivity of Benz(a)anthracene (B33201) Derivatives and Metabolic Fate

The metabolic fate of benz(a)anthracene is a complex process involving enzymatic conversions to various metabolites, some of which are highly reactive and carcinogenic. The initial step often involves oxidation by cytochrome P450 enzymes to form epoxides, which can then be hydrolyzed to dihydrodiols. Further epoxidation of these dihydrodiols can lead to the formation of diol epoxides, which are considered the ultimate carcinogens as they can covalently bind to DNA.

While the general metabolic pathways for the parent benz(a)anthracene are well-documented, the specific metabolic fate of Benz(a)anthracene, 3-methoxy- has not been elucidated. The presence of the methoxy group at the 3-position could theoretically influence the regioselectivity of the enzymatic reactions, potentially leading to a different profile of metabolites compared to the parent compound. However, without experimental data, the precise impact of 3-methoxy substitution on the reactivity and metabolic pathway remains unknown. One study has described the synthesis of 3-methoxybenz[a]anthracene-7,12-dione, an oxidized derivative, but did not investigate its biological activity or further metabolic transformation. nih.gov

Computational Approaches in SAR Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of chemical compounds and for studying their interactions with biological targets. These in silico approaches can provide insights into the SAR of benz(a)anthracene derivatives by correlating their structural features with their known biological activities.

While computational studies have been conducted on various substituted benz(a)anthracene derivatives to predict their carcinogenicity and mutagenicity, there is no specific mention in the available literature of such studies being performed on Benz(a)anthracene, 3-methoxy-. nih.gov The application of these computational models to the 3-methoxy isomer could potentially offer predictions about its biological activity, but such theoretical findings would require experimental validation.

Future Research Directions and Emerging Areas for Benz a Anthracene, 3 Methoxy

Elucidating Novel Metabolic Pathways and Metabolites

The metabolism of PAHs is a critical determinant of their toxicity and carcinogenicity. For many PAHs, metabolic activation by cytochrome P450 enzymes to reactive intermediates, such as diol epoxides, is a key step in their mechanism of action. nih.govnih.gov However, the specific metabolic pathways of Benz(a)anthracene (B33201), 3-methoxy- have not been extensively characterized.

Future research should focus on identifying the primary and secondary metabolites of Benz(a)anthracene, 3-methoxy- in various biological systems, including in vitro human and animal tissue preparations and in vivo animal models. Advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography will be instrumental in this endeavor. researchgate.net A key area of investigation will be to determine how the 3-methoxy- group influences the regioselectivity and stereoselectivity of enzymatic reactions. It is plausible that the methoxy (B1213986) group could either enhance or inhibit the formation of carcinogenic metabolites compared to the parent benz(a)anthracene. For instance, the metabolism of benz(a)anthracene is known to form various dihydrodiols, and the presence of a methoxy group could alter the preferred sites of epoxidation and subsequent hydrolysis. nih.gov

Furthermore, exploring the role of gut microbiota in the metabolism of Benz(a)anthracene, 3-methoxy- represents a novel and important research avenue. The gut microbiome can significantly modify the biotransformation of xenobiotics, potentially leading to the formation of unique metabolites with altered toxicological profiles.

Table 1: Potential Areas of Investigation for Metabolic Pathways of Benz(a)anthracene, 3-methoxy-

Research AreaKey Questions to AddressPotential Methodologies
In Vitro Metabolism What are the major phase I and phase II metabolites in human liver microsomes? Does the methoxy group direct metabolism towards detoxification or activation pathways?Incubation with human liver microsomes, hepatocytes; LC-HRMS, NMR
In Vivo Metabolism What are the major metabolites excreted in urine and feces of animal models? What is the pharmacokinetic profile of the parent compound and its metabolites?Animal studies (e.g., rodents); analysis of excreta and tissues
Role of Gut Microbiota Can gut bacteria metabolize Benz(a)anthracene, 3-methoxy-? What are the specific microbial metabolites formed?Anaerobic incubation with fecal slurries; 16S rRNA sequencing, metabolomics
Enzyme Identification Which specific cytochrome P450 and other xenobiotic-metabolizing enzymes are responsible for the metabolism of Benz(a)anthracene, 3-methoxy-?Recombinant enzyme assays, inhibitor studies

Comprehensive Understanding of Multi-mechanistic Carcinogenesis

The carcinogenic activity of PAHs is a complex process that can involve multiple mechanisms beyond the formation of DNA adducts. researchgate.net These can include oxidative stress, receptor-mediated pathways (e.g., aryl hydrocarbon receptor - AhR), and epigenetic alterations. nih.govmdpi.com The influence of the 3-methoxy- substituent on these diverse carcinogenic pathways is a critical area for future research.

Studies should be designed to investigate the genotoxicity of Benz(a)anthracene, 3-methoxy- and its metabolites. This includes assessing their ability to form DNA adducts, induce mutations, and cause chromosomal damage. epa.gov Furthermore, the potential for this compound to induce oxidative stress through the generation of reactive oxygen species (ROS) warrants investigation, as this can lead to cellular damage and contribute to carcinogenesis.

The interaction of Benz(a)anthracene, 3-methoxy- with the AhR is another important research direction. The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of xenobiotic-metabolizing enzymes and has been implicated in the toxicity of many PAHs. researchgate.net Determining the binding affinity and activation potential of Benz(a)anthracene, 3-methoxy- for the AhR will provide insights into its potential to disrupt cellular signaling pathways.

Finally, epigenetic modifications, such as changes in DNA methylation and histone modifications, are increasingly recognized as playing a role in chemical carcinogenesis. mdpi.com Investigating whether exposure to Benz(a)anthracene, 3-methoxy- can induce heritable changes in gene expression through epigenetic mechanisms is an emerging and vital area of research.

Development of Advanced Computational Models for Prediction of Activity and Environmental Fate

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the toxicological properties and environmental fate of chemicals, thereby reducing the need for extensive and costly animal testing. nih.govrsc.org The development of robust in silico models for Benz(a)anthracene, 3-methoxy- is a promising area for future research.

These models can be used to predict a range of endpoints, including metabolic fate, carcinogenicity, and ecotoxicity. By correlating the molecular structure of Benz(a)anthracene, 3-methoxy- with its biological activity, QSAR models can help to prioritize this compound for further testing and risk assessment. nih.gov Advanced computational approaches, such as those based on machine learning and artificial intelligence, can be employed to develop more accurate and predictive models. rsc.org

Furthermore, computational models can be used to predict the environmental fate of Benz(a)anthracene, 3-methoxy-, including its partitioning in different environmental compartments (air, water, soil), its potential for long-range transport, and its degradation pathways. copernicus.orgmdpi.com This information is crucial for understanding the potential for human and ecological exposure.

Table 2: Potential Applications of Computational Models for Benz(a)anthracene, 3-methoxy-

Modeling ApproachPredicted EndpointPotential Impact
QSAR Carcinogenicity, mutagenicity, toxicityPrioritization for toxicological testing, risk assessment
Pharmacokinetic Modeling Absorption, distribution, metabolism, excretion (ADME)Understanding internal dose and target organ exposure
Environmental Fate Modeling Persistence, bioaccumulation, transportAssessing environmental exposure and ecological risk
Molecular Docking Binding to enzymes and receptors (e.g., CYP450, AhR)Elucidating mechanisms of action

Research into Biomonitoring Strategies for Exposure Biomarkers

Human biomonitoring provides an integrated measure of exposure to environmental chemicals from all sources and routes. nih.govnih.gov The development of sensitive and specific biomarkers of exposure to Benz(a)anthracene, 3-methoxy- is essential for assessing human exposure and for conducting epidemiological studies.

Future research should focus on identifying and validating specific metabolites of Benz(a)anthracene, 3-methoxy- in human biological matrices, such as urine and blood. mdpi.comcdc.gov These metabolites could serve as specific biomarkers of exposure. For example, hydroxylated metabolites are commonly used as biomarkers for PAH exposure. cdc.gov The development of highly sensitive analytical methods, such as those based on mass spectrometry, will be necessary to detect the low levels of these biomarkers that are likely to be present in the general population. nih.gov

In addition to metabolites, the measurement of DNA and protein adducts of Benz(a)anthracene, 3-methoxy- in accessible tissues (e.g., blood cells) could provide a biomarker of biologically effective dose, which may be more closely related to health risk. While challenging, the development of methods to detect such adducts would be a significant advancement.

Furthermore, research is needed to understand the toxicokinetics of these biomarkers, including their absorption, distribution, metabolism, and excretion, to accurately interpret biomonitoring data in the context of exposure assessment.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-methoxybenz(a)anthracene in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use Class I, Type B biological safety hoods during mixing or handling to minimize inhalation exposure .
  • PPE : Wear gloves (e.g., Polyvinyl Alcohol or Viton®) and protective clothing (e.g., DuPont Tyvek®) to prevent skin contact. Avoid standard lab coats due to permeation risks .
  • Storage : Store in tightly sealed containers in cool, ventilated areas, away from oxidizing agents (e.g., peroxides, chlorates) .
  • Decontamination : Use wet methods or HEPA-filter vacuums for cleanup; dry sweeping is prohibited .

Q. How can researchers detect and quantify 3-methoxybenz(a)anthracene in environmental samples?

  • Methodological Answer :

  • Analytical Techniques : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity .
  • Sample Preparation : Employ solid-phase extraction (SPE) to isolate PAHs from complex matrices like soil or biological tissues .
  • Quantification : Calibrate using deuterated internal standards (e.g., d12-benzo[a]pyrene) to account for matrix effects .

Q. What in vivo models are suitable for studying the carcinogenicity of 3-methoxybenz(a)anthracene?

  • Methodological Answer :

  • Rodent Models : Use Sprague-Dawley rats or C57BL/6 mice for pulmonary or dermal exposure studies. Dose ranges should align with OSHA’s permissible exposure limit (0.2 mg/m³) .
  • Endpoint Analysis : Monitor biomarkers like serum carcinoembryonic antigen (CEA) for early carcinogenic signals .
  • Histopathology : Examine liver, lung, and hematopoietic tissues for hyperplasia or neoplasia .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups) influence the photodegradation kinetics of benz(a)anthracene derivatives?

  • Methodological Answer :

  • Experimental Design : Exclude 3-methoxybenz(a)anthracene to UV/visible light (e.g., 254–365 nm) in simulated environmental conditions (aqueous/organic solvents) .
  • Kinetic Analysis : Track degradation using HPLC with photodiode array detection. Compare half-lives with parent compounds (e.g., benz(a)anthracene) .
  • Byproduct Identification : Use high-resolution MS (HR-MS) to characterize hydroxylated or quinone derivatives .

Q. What molecular mechanisms underlie the dose-dependent hematotoxicity of 3-methoxybenz(a)anthracene?

  • Methodological Answer :

  • In Vitro Systems : Apply primary hematopoietic stem cells (HSCs) or cell lines (e.g., K562) to assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Metabolic Activation : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to evaluate the role of bioactivation in toxicity .
  • Oxidative Stress Markers : Measure lipid peroxidation (MDA assay) and glutathione depletion to link metabolic byproducts to cellular damage .

Q. How can computational models predict the environmental partitioning of 3-methoxybenz(a)anthracene in soil-water systems?

  • Methodological Answer :

  • Thermodynamic Data : Input enthalpy of vaporization (ΔvapH = 21.2–26.98 kcal/mol) and octanol-water partition coefficients (log Kow) into fugacity models .
  • Field Validation : Compare model outputs with empirical data from contaminated sites (e.g., Saartal, Germany) using earthworm bioaccumulation studies .
  • Sensitivity Analysis : Adjust parameters like organic carbon content to identify dominant partitioning pathways .

Q. What strategies resolve contradictions in carcinogenicity data between animal models and human epidemiological studies?

  • Methodological Answer :

  • Dose-Response Modeling : Apply linear no-threshold (LNT) or threshold models to rodent data, accounting for metabolic rate differences .
  • Biomonitoring : Corrogate human urinary metabolites (e.g., 3-hydroxybenz(a)anthracene) with occupational exposure levels .
  • Epigenetic Analysis : Investigate DNA methylation changes in exposed populations to identify non-genotoxic carcinogenesis pathways .

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